4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde
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Overview
Description
4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . . This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a nicotinaldehyde moiety, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-fluoropyridine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon) to facilitate the coupling reaction.
Synthetic Route: The synthetic route generally includes a series of steps such as halogenation, coupling, and oxidation to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde can be compared with other similar compounds, such as:
4-Fluoro-2-(4-chlorophenyl)nicotinaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
4-Fluoro-2-(4-bromophenyl)nicotinaldehyde: Similar structure but with a bromine atom instead of a fluorine atom on the phenyl ring.
4-Fluoro-2-(4-methylphenyl)nicotinaldehyde: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H7F2NO |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-9-3-1-8(2-4-9)12-10(7-16)11(14)5-6-15-12/h1-7H |
InChI Key |
WSERGLONYFEPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2C=O)F)F |
Origin of Product |
United States |
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